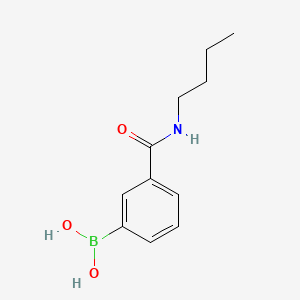

3-(Butylaminocarbonyl)phenylboronic acid

Übersicht

Beschreibung

3-(Butylaminocarbonyl)phenylboronic acid is an organoboron compound with the molecular formula C11H16BNO3. It is a white solid with a melting point of 216-224°C and a density of approximately 1.14 g/cm³ . This compound is notable for its applications in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The primary method for synthesizing 3-(Butylaminocarbonyl)phenylboronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3 . The reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Butylaminocarbonyl)phenylboronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form phenols.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: Nucleophiles such as amines or alcohols.

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols.

Substitution: Amide derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Drug Delivery Systems

Phenylboronic acids, including 3-(butylaminocarbonyl)phenylboronic acid, have been utilized in the development of drug delivery systems due to their ability to interact with biological molecules. For instance, they can be conjugated with drugs to enhance cellular uptake and target specific tissues. A study demonstrated that phenylboronic acid-modified nanoparticles showed improved accumulation in tumor tissues compared to non-targeted formulations, indicating their potential for targeted cancer therapy .

Case Study: Chemotherapy Applications

In a study focusing on the use of 3-(carboxyphenyl)boronic acid (a derivative), researchers developed nanoparticles for doxorubicin delivery that exhibited significant antitumor effects in vivo. The nanoparticles showed enhanced retention in lung tissues and reduced tumor size in animal models, highlighting the efficacy of boronic acid derivatives in chemotherapy .

Protein-Protein Interaction Studies

The unique binding properties of boronic acids make them suitable for studying protein-protein interactions, particularly those involving glycoproteins or proteins with carbohydrate moieties. This compound can be employed as a probe to investigate these interactions, providing insights into various biological processes.

Case Study: Glycoprotein Binding

Research has shown that boronic acids can selectively bind to glycoproteins through their diol groups, facilitating the study of glycoprotein interactions in cellular environments. This application is crucial for understanding mechanisms underlying diseases such as cancer and diabetes.

Material Science

Stimuli-Responsive Materials

The incorporation of this compound into polymer matrices has led to the development of stimuli-responsive materials that can change properties based on environmental conditions such as pH or glucose concentration. These materials have potential applications in smart drug delivery systems and tissue engineering.

Table: Properties of Phenylboronic Acid-Based Polymers

| Polymer Type | Sensitivity | Application Area |

|---|---|---|

| Phenylboronic Acid Polymers | pH-sensitive | Drug delivery |

| Hydrogel Systems | Glucose-sensitive | Tissue engineering |

Wirkmechanismus

The mechanism of action of 3-(Butylaminocarbonyl)phenylboronic acid in Suzuki-Miyaura coupling involves the following steps :

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(Cyclohexylaminocarbonyl)phenylboronic acid

- 3-(Piperidin-1-ylcarbonyl)phenylboronic acid

- 3-(Cyclopentylaminocarbonyl)phenylboronic acid

- 4-Chloro-3-(butylaminocarbonyl)phenylboronic acid

Uniqueness

3-(Butylaminocarbonyl)phenylboronic acid is unique due to its specific structure, which allows for selective interactions in Suzuki-Miyaura coupling reactions. Its butylaminocarbonyl group provides distinct steric and electronic properties compared to other similar compounds, making it particularly useful in certain synthetic applications.

Biologische Aktivität

3-(Butylaminocarbonyl)phenylboronic acid (CAS No. 397843-70-8) is a compound of increasing interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The mechanism of action for boronic acids, including this compound, primarily involves their interaction with biological molecules through the formation of boronate esters with cis-diols. This interaction can modulate various biochemical pathways, particularly those involving glycoproteins and enzymes.

Key Mechanisms:

- Enzyme Inhibition : Boronic acids can inhibit serine proteases and β-lactamases by forming stable complexes with the active site residues.

- Cell Signaling Modulation : They may affect signaling pathways by altering receptor interactions or downstream signaling cascades.

Antibacterial Activity

Research has demonstrated that boronic acids exhibit significant antibacterial properties. For instance, derivatives similar to this compound have shown efficacy against resistant bacterial strains by inhibiting β-lactamases, which are enzymes that confer resistance to β-lactam antibiotics. A study reported that certain boronic acid derivatives had inhibitory constants (Ki) in the low micromolar range (0.004 µM for one derivative), indicating potent activity against resistant strains .

Cytotoxicity Studies

Studies assessing the cytotoxic effects of this compound on various cancer cell lines have indicated that it can induce apoptosis in a dose-dependent manner. The compound's ability to disrupt cellular processes has been linked to its interaction with specific cellular targets, leading to increased reactive oxygen species (ROS) production and subsequent cell death.

Case Studies and Research Findings

- Study on Plant Cells : Research involving plant cells treated with various phenylboronic acids, including this compound, demonstrated significant morphological changes such as disassembly of cytoplasmic strands and nuclear collapse. The degree of disruption was correlated with the binding strength of the boronic acid used .

- Antimicrobial Efficacy : A comparative study highlighted that compounds structurally similar to this compound exhibited strong antibacterial activity against hospital-acquired infections. The mechanism involved reversible binding to β-lactamase enzymes, effectively restoring the activity of β-lactam antibiotics .

Data Table: Biological Activity Overview

Eigenschaften

IUPAC Name |

[3-(butylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO3/c1-2-3-7-13-11(14)9-5-4-6-10(8-9)12(15)16/h4-6,8,15-16H,2-3,7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMTGJEHDHSYNMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395133 | |

| Record name | [3-(Butylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

397843-70-8 | |

| Record name | B-[3-[(Butylamino)carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=397843-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Butylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Butylaminocarbonyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.